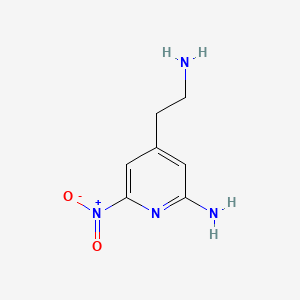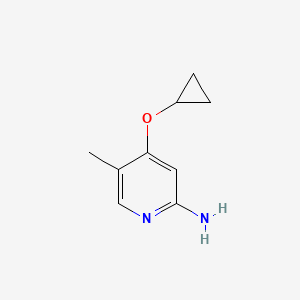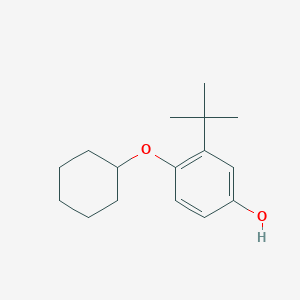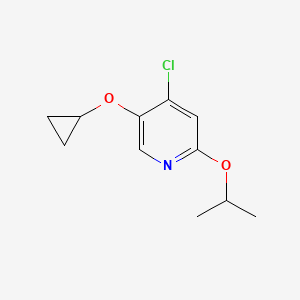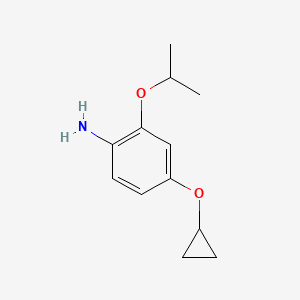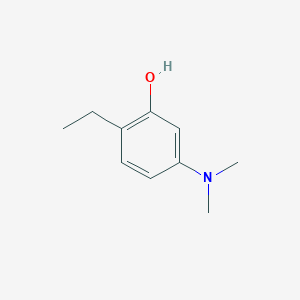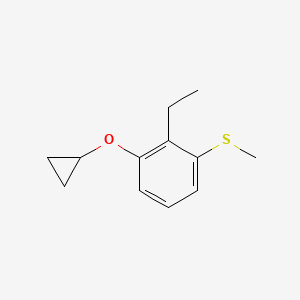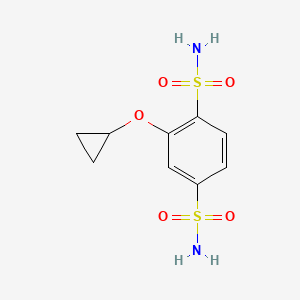
2-Cyclopropoxybenzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxybenzene-1,4-disulfonamide is an organic compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzene-1,4-disulfonamide typically involves the reaction of 2-cyclopropoxybenzene with chlorosulfonic acid, followed by the introduction of ammonia to form the sulfonamide groups. The reaction conditions generally include:
Temperature: Controlled to avoid decomposition.
Solvent: Often carried out in an inert solvent like dichloromethane.
Catalysts: May involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxybenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxybenzene-1,4-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes.
Pathways Involved: The inhibition of carbonic anhydrase can lead to reduced bicarbonate production, affecting cellular respiration and pH regulation.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,4-disulfonamide: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Contains a morpholine group, offering different biological activities.
Uniqueness: 2-Cyclopropoxybenzene-1,4-disulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O5S2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-cyclopropyloxybenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)7-3-4-9(18(11,14)15)8(5-7)16-6-1-2-6/h3-6H,1-2H2,(H2,10,12,13)(H2,11,14,15) |
InChI-Schlüssel |
KWRSVYGNOIURIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



